molecular formula C17H22N2O3S2 B12155862 N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12155862
M. Wt: 366.5 g/mol
InChI Key: QEQGMMLFPOYAEU-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a chemical compound with the following properties:

    Molecular Formula: C17H22N2O3S2\mathrm{C_{17}H_{22}N_{2}O_{3}S_{2}}C17​H22​N2​O3​S2​

    Average Mass: 366.498 Da

    Monoisotopic Mass: 366.107178 Da

    ChemSpider ID:

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify functional groups.

    Reduction: Reduction reactions to alter chemical bonds.

    Substitution: Substituting functional groups or atoms. Common reagents and conditions depend on the specific reaction. Major products formed would vary accordingly.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism by which N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are lacking, we can highlight its uniqueness by contrasting it with related compounds. Similar compounds include:

    (Molecular Formula:

    N-[5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-thienyl)acetamide: C19H20N2O3S3\mathrm{C_{19}H_{20}N_{2}O_{3}S_{3}}C19​H20​N2​O3​S3​

    , ChemSpider ID: 35381265) (Molecular Formula:

    N-[(2E,3aR,6aR)-5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide: C18H24N2O3S2\mathrm{C_{18}H_{24}N_{2}O_{3}S_{2}}C18​H24​N2​O3​S2​

    , ChemSpider ID: 115286066)

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O3S2/c1-12(2)16(20)18-17-19(9-8-13-6-4-3-5-7-13)14-10-24(21,22)11-15(14)23-17/h3-7,12,14-15H,8-11H2,1-2H3

InChI Key

QEQGMMLFPOYAEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=CC=C3

Origin of Product

United States

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